molecular formula C24H22N2O6S B11232642 ethyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

ethyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11232642
M. Wt: 466.5 g/mol
InChI Key: LFJTWQZCGYXUPT-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting with the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate amine with a salicylaldehyde derivative under acidic conditions. The benzenesulfonyl group is then introduced via sulfonation, and the ethyl ester is formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or modified benzoxazine derivatives .

Scientific Research Applications

ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoxazine ring may also play a role in binding to biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    BENZENESULFONYL DERIVATIVES: Compounds with similar benzenesulfonyl groups, such as benzenesulfonamide, share some chemical properties and reactivity.

    BENZOXAZINE DERIVATIVES:

Uniqueness

ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 2-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N2O6S/c1-2-31-24(28)18-12-6-7-13-19(18)25-23(27)22-16-26(20-14-8-9-15-21(20)32-22)33(29,30)17-10-4-3-5-11-17/h3-15,22H,2,16H2,1H3,(H,25,27)

InChI Key

LFJTWQZCGYXUPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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